

## Potential off-target effects of AMG 9090

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Compound of Interest

Compound Name: AMG 9090

Cat. No.: B15575675

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### **Technical Support Center: AMG 900**

Disclaimer: The compound "**AMG 9090**" appears to be a less common identifier. Based on available scientific literature, it is highly probable that the intended compound of interest is AMG 900, a potent pan-Aurora kinase inhibitor. This technical support guide focuses on the potential off-target effects of AMG 900.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMG 900. The information herein is intended to assist in the design of experiments and the interpretation of results.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMG 900?

A1: AMG 900 is a small-molecule inhibitor that targets Aurora kinases A, B, and C with high potency.[1][2][3] These kinases are crucial for the regulation of cell division, and their inhibition by AMG 900 leads to mitotic arrest and subsequent cell death in cancer cells.[1][4]

Q2: What are the known off-target effects of AMG 900?

A2: While AMG 900 is a highly selective inhibitor of Aurora kinases, in-vitro screening has identified several potential off-target kinases. A comprehensive kinome scan and enzymatic assays have shown that at higher concentrations, AMG 900 can interact with other kinases. The most significant off-target interactions are summarized in the table below.[4]

### Troubleshooting & Optimization





Q3: I am observing a cellular phenotype that is not consistent with Aurora kinase inhibition. Could this be an off-target effect?

A3: It is possible. While the primary effect of AMG 900 is cell cycle arrest due to Aurora kinase inhibition, unexpected phenotypes could arise from the engagement of off-target kinases, especially at higher concentrations of the compound. For instance, inhibition of receptor tyrosine kinases like DDR1, DDR2, or LTK could potentially modulate other signaling pathways. [4] To investigate this, it is recommended to perform dose-response experiments and correlate the observed phenotype with the IC50 values for both on-target and potential off-target kinases.

Q4: How can I experimentally verify a suspected off-target effect in my cellular model?

A4: Several experimental approaches can be used to validate a suspected off-target effect. A recommended method is the Cellular Thermal Shift Assay (CETSA), which can confirm direct binding of AMG 900 to a specific protein target within intact cells.[5][6][7][8][9] Additionally, downstream signaling pathway analysis of the suspected off-target kinase using techniques like Western blotting can provide further evidence.

### **Troubleshooting Guides**

Issue 1: Discrepancy between biochemical assay and cellular assay results.

- Possible Cause: Differences in the experimental conditions, such as ATP concentration, can lead to varied results. Biochemical assays are often performed at low ATP concentrations, which may not accurately reflect the higher physiological ATP levels inside a cell that can compete with ATP-competitive inhibitors like AMG 900.
- Troubleshooting Steps:
  - Vary ATP Concentration: Perform the biochemical kinase assay with ATP concentrations that are closer to physiological levels (typically in the millimolar range).
  - Cellular Target Engagement Assay: Utilize a cellular target engagement assay like CETSA to confirm that AMG 900 is binding to its intended Aurora kinase target within your specific cell line.[5][6][7][8][9]



 Check for Drug Efflux: Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein), which could reduce the intracellular concentration of AMG 900.

Issue 2: Unexpected changes in signaling pathways unrelated to cell cycle control.

- Possible Cause: This could be a strong indicator of an off-target effect. At certain concentrations, AMG 900 may be inhibiting other kinases that are part of different signaling cascades.[4]
- Troubleshooting Steps:
  - Review Kinome Scan Data: Refer to the known off-target profile of AMG 900 (see Table 1)
    to see if any of the identified off-targets could be responsible for the observed signaling
    changes.
  - Pathway Analysis: Perform Western blot analysis for key phosphorylated proteins in the suspected off-target pathway to see if their phosphorylation status is altered by AMG 900 treatment.
  - Use a More Selective Inhibitor (if available): Compare the phenotype observed with AMG
     900 to that of a structurally different and more selective Aurora kinase inhibitor to help
     distinguish on-target from off-target effects.

### **Data Presentation**

Table 1: On-Target and Off-Target Activity of AMG 900



Target	Assay Type	Value	Reference
Aurora A	Enzyme Inhibition (IC50)	5 nM	[1][2][4]
Aurora B	Enzyme Inhibition (IC50)	4 nM	[1][2][4]
Aurora C	Enzyme Inhibition (IC50)	1 nM	[1][2]
p38α	Enzyme Inhibition (>50%)	< 500 nM	[4]
TYK2	Enzyme Inhibition (>50%)	< 500 nM	[4]
DDR1	Competition Binding (Kd)	< 50 nM	[4]
DDR2	Competition Binding (Kd)	< 50 nM	[4]
LTK	Competition Binding (Kd)	< 50 nM	[4]

## **Experimental Protocols**

1. Kinome-Wide Selectivity Profiling (Competition Binding Assay)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like AMG 900 against a large panel of kinases.

- Principle: This assay measures the ability of the test compound (AMG 900) to compete with a known, immobilized ligand that binds to the ATP-binding site of a diverse panel of kinases.
   The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.
- Methodology:



- A large panel of recombinant human kinases is immobilized on a solid support.
- The kinase-bound support is incubated with a fluorescently or otherwise tagged ATP-site directed ligand (probe).
- In parallel wells, the incubation is performed in the presence of a range of concentrations of AMG 900.
- After incubation, unbound components are washed away.
- The amount of probe bound to each kinase is measured. A decrease in signal in the presence of AMG 900 indicates displacement of the probe and therefore binding of AMG 900 to the kinase.
- The results are typically expressed as the percentage of remaining probe binding compared to a vehicle control. For significant "hits," a dissociation constant (Kd) is determined by testing a range of inhibitor concentrations.[4]

#### 2. Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of AMG 900 to a target protein in intact cells.[5][6][7][8][9]

• Principle: The binding of a ligand (like AMG 900) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.

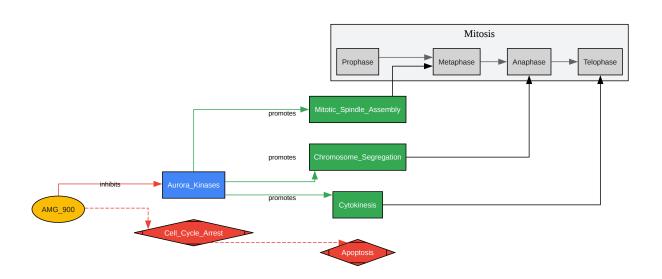
#### Methodology:

- Cell Treatment: Treat cultured cells with either vehicle (DMSO) or AMG 900 at the desired concentration for a specified time.
- Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.



- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
- Western Blot Analysis: Analyze the amount of the specific target protein (and a loading control) remaining in the soluble fraction at each temperature by Western blotting.
- Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and AMG 900-treated samples. A shift in the melting curve to a higher temperature in the AMG 900-treated samples indicates target engagement.

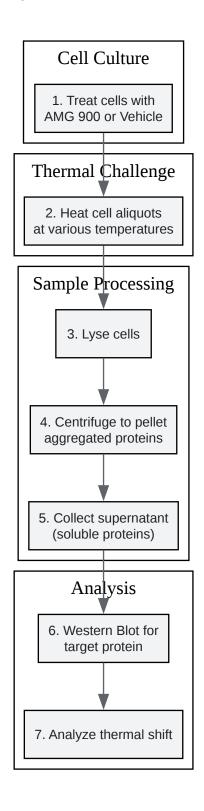
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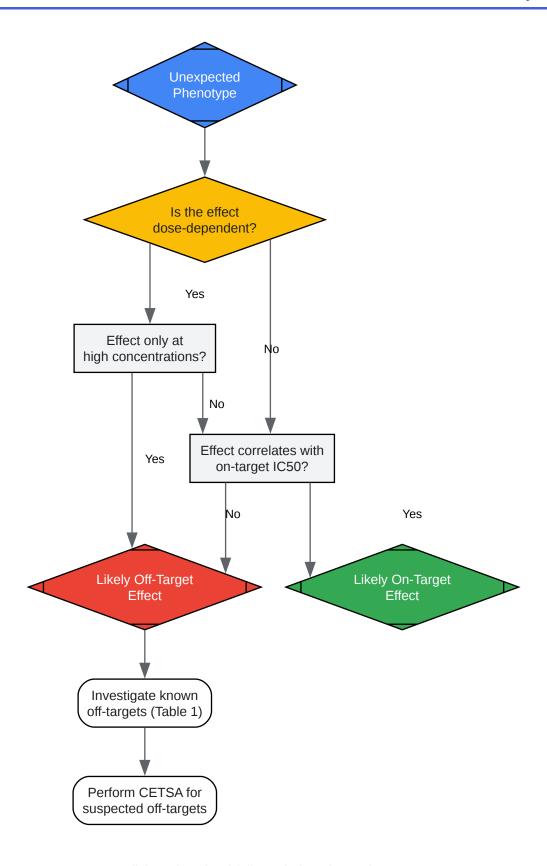
Caption: On-target signaling pathway of AMG 900.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).





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Caption: Troubleshooting logic for unexpected experimental outcomes.



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